5-bromo-7-fluoro-2H-isoquinolin-1-one
Description
5-Bromo-7-fluoro-2H-isoquinolin-1-one is a halogenated isoquinolinone derivative with the molecular formula C₉H₅BrFNO (molecular weight: 242.04 g/mol) . Its structure features a fused bicyclic aromatic system with a ketone group at position 1, bromine at position 5, and fluorine at position 6. This substitution pattern enhances its chemical reactivity and biological activity, making it a candidate for medicinal chemistry and materials science applications .
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
5-bromo-7-fluoro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5BrFNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h1-4H,(H,12,13) |
InChI Key |
HROQRKXNTNZUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CC(=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-2H-isoquinolin-1-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of isoquinolinone derivatives under controlled conditions. The reaction conditions often involve the use of brominating and fluorinating agents, such as N-bromosuccinimide (NBS) and Selectfluor, respectively .
Industrial Production Methods
Industrial production methods for 5-bromo-7-fluoro-2H-isoquinolin-1-one are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-fluoro-2H-isoquinolin-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinolinone derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Scientific Research Applications of 5-bromo-7-fluoro-2H-isoquinolin-1-one
5-Bromo-7-fluoro-2H-isoquinolin-1-one is a chemical compound with a molecular formula of C₉H₅BrFNO and a molecular weight of approximately 242.04 g/mol . It features a unique structure including bromine and fluorine substituents, which makes it valuable in various scientific applications.
Areas of Application
5-bromo-7-fluoro-2H-isoquinolin-1-one is used across diverse fields including:
- Medicinal Chemistry It serves as a precursor in synthesizing potential pharmaceutical agents.
- Material Science It is used in developing novel materials with specific properties.
- Organic Synthesis It acts as a building block for synthesizing complex organic molecules.
- Development of Agrochemicals It is also used as an intermediate in the production of agrochemicals and other industrial products.
Chemical Reactivity
This compound can undergo several types of chemical reactions:
- Substitution Reactions The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
- Oxidation and Reduction Reactions The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, or reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form different derivatives.
- Coupling Reactions It can participate in coupling reactions to form more complex molecules.
5-Bromo-7-fluoro-2H-isoquinolin-1-one has potential biological activities, particularly its interactions with cytochrome P450 enzymes and possible antimicrobial properties.
Cytochrome P450 Inhibition It acts as an inhibitor of cytochrome P450 enzymes, especially CYP1A2, suggesting applications in drug development by modulating metabolic pathways.
Structure-Activity Relationship (SAR)
The presence of bromine and fluorine atoms influences the compound's chemical reactivity and biological properties, such as high lipophilicity, enhancing its ability to penetrate biological membranes.
Comparison with Similar Compounds The compound's unique substitution pattern imparts distinct chemical and biological properties. The table below compares 5-bromo-7-fluoro-2H-isoquinolin-1-one with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Bromine at position 5, fluorine at position 7 | Potential for diverse biological activities due to unique substitution pattern |
| 4-Bromo-7-fluoroisoquinolin-1(2H)-one | Bromine at position 4, fluorine at position 7 | Exhibits antimicrobial and antitumor activities; different substitution affects reactivity |
| 6-Bromo-7-fluoroisoquinolin-1(2H)-one | Bromine at position 6, fluorine at position 7 | May have distinct pharmacological profiles due to halogen placement |
| 4-Bromo-6-fluoroisoquinolin-1(2H)-one | Bromine at position 4, fluorine at position 6 | Different reactivity patterns affecting biological activity |
Case Studies and Research Findings
- Antibacterial Studies Isoquinolinone derivatives have been synthesized and tested against methicillin-resistant Staphylococcus aureus, showing effective antibacterial activity at concentrations ranging from 2 to 32 µg/mL.
- Antitumor Evaluation In vitro testing has shown that isoquinolinone derivatives can inhibit the proliferation of cancer cell lines, with some compounds demonstrating IC50 values ranging from low micromolar to sub-micromolar levels against various tumor types.
- Antifungal Activity Certain compounds, such as 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, have exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, even better than Pyrimethanil .
- Anti-HIV Activity Isoquinoline derivatives have demonstrated excellent anti-HIV activity, with some compounds showing consistently low nanomolar activity .
- Thiazole-bearing heterocycles effectively act against breast cancer (MCF-7) cell lines, human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) .
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-2H-isoquinolin-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .
Comparison with Similar Compounds
Halogen Positional Isomers
Mono-Halogenated Analogs
| Compound Name | Molecular Formula | Substituents | Key Differences | Reactivity/Bioactivity |
|---|---|---|---|---|
| 5-Bromo-isoquinolin-1-amine | C₉H₇BrN₂ | Br (5), NH₂ (1) | Amine group instead of ketone; altered polarity and basicity | Different target interactions (e.g., enzyme inhibition) |
| 7-Fluoro-isoquinolin-1(2H)-one | C₉H₆FNO | F (7) | Lacks bromine; reduced electrophilic character | Lower halogen-dependent bioactivity |
Scaffold Variations
Biological Activity
5-Bromo-7-fluoro-2H-isoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, while also providing comparative data with similar compounds.
Chemical Structure and Properties
The molecular formula of 5-bromo-7-fluoro-2H-isoquinolin-1-one is , with a molecular weight of approximately 243.05 g/mol. The compound features a bicyclic structure that includes both bromine and fluorine substituents, which are known to influence its chemical reactivity and biological properties. The presence of these halogens can enhance binding affinity to various biological targets, potentially leading to diverse pharmacological effects.
The mechanism of action for 5-bromo-7-fluoro-2H-isoquinolin-1-one is not fully elucidated; however, it is believed to interact with specific molecular targets and pathways in biological systems. This interaction may involve modulation of enzyme activity or receptor binding, which can lead to various biological effects such as antimicrobial and antitumor activities.
Antimicrobial Activity
Research indicates that compounds structurally related to 5-bromo-7-fluoro-2H-isoquinolin-1-one exhibit notable antimicrobial properties. For instance, isoquinolinones have been studied for their potential as antibacterial agents against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The antibacterial activity is often attributed to the steric and electronic properties imparted by the halogen substitutions .
Antitumor Activity
Preliminary studies suggest that derivatives of isoquinolinones may exhibit antitumor activity. For example, certain compounds have shown inhibition of cancer cell lines such as HeLa and HCT116, with IC50 values indicating effective growth inhibition at micromolar concentrations . The structural modifications in 5-bromo-7-fluoro-2H-isoquinolin-1-one could enhance its efficacy against specific cancer types.
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of 5-bromo-7-fluoro-2H-isoquinolin-1-one, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Bromo-7-fluoro-2H-isoquinolin-1-one | Bromine at position 5, fluorine at position 7 | Potential for diverse biological activities due to unique substitution pattern |
| 4-Bromo-7-fluoroisoquinolin-1(2H)-one | Bromine at position 4, fluorine at position 7 | Exhibits antimicrobial and antitumor activities; different substitution affects reactivity |
| 6-Bromo-7-fluoroisoquinolin-1(2H)-one | Bromine at position 6, fluorine at position 7 | May have distinct pharmacological profiles due to halogen placement |
| 4-Bromo-6-fluoroisoquinolin-1(2H)-one | Bromine at position 4, fluorine at position 6 | Different reactivity patterns affecting biological activity |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of isoquinolinone derivatives for their biological activities:
- Antibacterial Studies : A recent study synthesized various isoquinolinone derivatives, including those similar to 5-bromo-7-fluoro-2H-isoquinolin-1-one. The derivatives were tested against methicillin-resistant Staphylococcus aureus, showing effective antibacterial activity within concentrations ranging from 2 to 32 µg/mL .
- Antitumor Evaluation : In vitro testing revealed that certain isoquinolinone derivatives inhibited the proliferation of cancer cell lines effectively. For instance, compounds with similar structures demonstrated IC50 values ranging from low micromolar to sub-micromolar levels against various tumor types .
- Mechanistic Insights : The interaction studies indicated that these compounds might act as inhibitors for specific enzymes or receptors involved in critical cellular pathways, contributing to their therapeutic potential against infections and tumors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
